molecular formula C10H20O3 B14548311 acetic acid;(3S)-oct-1-en-3-ol CAS No. 62247-46-5

acetic acid;(3S)-oct-1-en-3-ol

Cat. No.: B14548311
CAS No.: 62247-46-5
M. Wt: 188.26 g/mol
InChI Key: AQFJTEXFXXYPBS-DDWIOCJRSA-N
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Description

Acetic acid;(3S)-oct-1-en-3-ol is a compound that combines the properties of acetic acid and (3S)-oct-1-en-3-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely known as the main component of vinegar. (3S)-oct-1-en-3-ol is an organic compound with a characteristic odor, often found in various essential oils and used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid can be achieved through several methods, including the carbonylation of methanol (Monsanto process) and the oxidation of acetaldehyde . (3S)-oct-1-en-3-ol can be synthesized through the reduction of (3S)-oct-1-en-3-one using suitable reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of acetic acid primarily involves the carbonylation of methanol using rhodium-iodine catalysts . This method is highly efficient and widely adopted in the chemical industry. (3S)-oct-1-en-3-ol is typically produced through the hydrogenation of (3S)-oct-1-en-3-one in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions

Acetic acid undergoes various reactions, including:

(3S)-oct-1-en-3-ol can undergo:

    Oxidation: It can be oxidized to (3S)-oct-1-en-3-one.

    Reduction: Further reduction can yield octane.

    Substitution: It can react with acids to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide for acetic acid; PCC (Pyridinium chlorochromate) for (3S)-oct-1-en-3-ol.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sulfuric acid as a catalyst for esterification reactions.

Major Products

    Oxidation: Carbon dioxide and water from acetic acid; (3S)-oct-1-en-3-one from (3S)-oct-1-en-3-ol.

    Reduction: Ethanol from acetic acid; octane from (3S)-oct-1-en-3-ol.

    Substitution: Esters such as ethyl acetate from acetic acid and ethanol.

Scientific Research Applications

Acetic acid;(3S)-oct-1-en-3-ol has diverse applications in scientific research:

Mechanism of Action

Acetic acid exerts its effects through its acidic properties, disrupting cell membranes and denaturing proteins, making it effective as an antimicrobial agent . (3S)-oct-1-en-3-ol interacts with olfactory receptors, triggering specific neural pathways involved in scent perception.

Comparison with Similar Compounds

Similar Compounds

    Formic acid: Similar to acetic acid but with a simpler structure (HCOOH).

    Propionic acid: Has an additional carbon compared to acetic acid (CH3CH2COOH).

    (3R)-oct-1-en-3-ol: An enantiomer of (3S)-oct-1-en-3-ol with similar properties but different spatial configuration.

Uniqueness

Acetic acid;(3S)-oct-1-en-3-ol is unique due to the combination of acetic acid’s acidic properties and (3S)-oct-1-en-3-ol’s olfactory characteristics, making it valuable in both chemical synthesis and sensory applications.

Properties

CAS No.

62247-46-5

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

acetic acid;(3S)-oct-1-en-3-ol

InChI

InChI=1S/C8H16O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h4,8-9H,2-3,5-7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1

InChI Key

AQFJTEXFXXYPBS-DDWIOCJRSA-N

Isomeric SMILES

CCCCC[C@@H](C=C)O.CC(=O)O

Canonical SMILES

CCCCCC(C=C)O.CC(=O)O

Origin of Product

United States

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